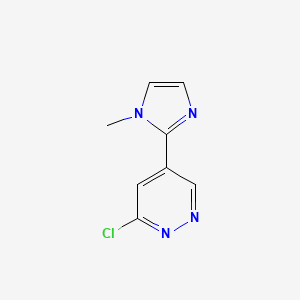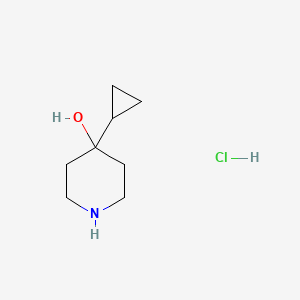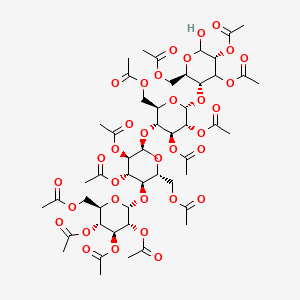![molecular formula C21H29BrOS4 B13842344 5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound that belongs to the family of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. The presence of bromine and hexylthio groups in this compound enhances its reactivity and solubility, making it a versatile building block for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,3’-bis(hexylthio)-[2,2’-bithiophene] followed by formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex structures
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Formylation: Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Palladium catalysts and boronic acids or stannanes
Major Products
Substituted Derivatives: Depending on the substituent introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Products: Carboxylic acids or alcohols derived from the aldehyde group
Scientific Research Applications
5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Biology: Utilized in the design of probes and sensors for biological applications.
Medicinal Chemistry: Investigated for its potential in drug discovery and development
Mechanism of Action
The mechanism of action of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to its functional groups. The bromine atom and aldehyde group provide sites for further chemical modifications, while the conjugated bithiophene core contributes to its electronic properties. The compound can interact with molecular targets through π-π interactions and hydrogen bonding, influencing pathways involved in electronic and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2’-bithiophene
- 3,3’-Dibromo-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
Compared to similar compounds, 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde stands out due to the presence of hexylthio groups, which enhance its solubility and reactivity. The aldehyde group also provides additional functionality for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C21H29BrOS4 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
5-(5-bromo-3-hexylsulfanylthiophen-2-yl)-4-hexylsulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrOS4/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
KESSECDKBSPSGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)SCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
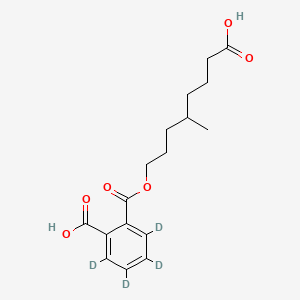
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
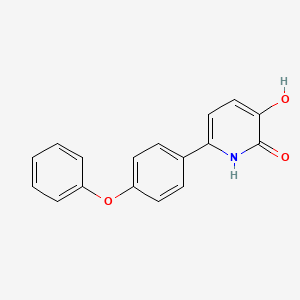
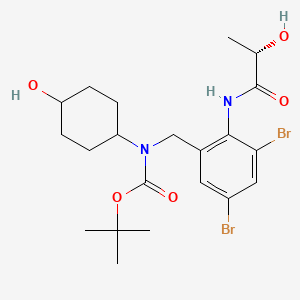
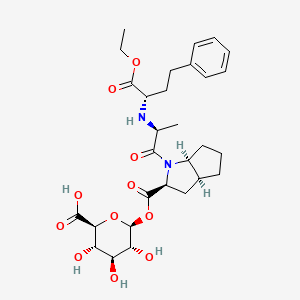
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
